3-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
3-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a bromine atom, a cyclopropyl group, and a pyrrolo[2,3-b]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine typically involves the bromination of 1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki, Heck, or Sonogashira coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, thiourea, or potassium tert-butoxide in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling reactions would result in various biaryl or alkyne derivatives .
Scientific Research Applications
3-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of kinase inhibitors and other therapeutic agents targeting cancer and inflammatory diseases.
Biological Studies: The compound is studied for its potential to modulate biological pathways and its effects on cellular processes.
Chemical Biology: It serves as a tool compound in the study of protein-ligand interactions and enzyme mechanisms.
Industrial Applications: It is used in the development of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1H-pyrrolo[2,3-b]pyridine: Lacks the cyclopropyl group but shares the pyrrolo[2,3-b]pyridine core.
1-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine: Lacks the bromine atom but has the cyclopropyl group and pyrrolo[2,3-b]pyridine core.
Uniqueness
3-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both the bromine atom and the cyclopropyl group, which confer distinct reactivity and biological activity. The combination of these functional groups makes it a versatile intermediate in the synthesis of complex molecules and enhances its potential as a pharmacologically active compound .
Properties
IUPAC Name |
3-bromo-1-cyclopropylpyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c11-9-6-13(7-3-4-7)10-8(9)2-1-5-12-10/h1-2,5-7H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPODOYMTQKWFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C3=C2N=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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